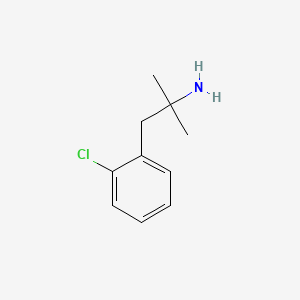

Clortermine

Overview

Description

Developed by Ciba in the 1960s, it is the 2-chloro analogue of the well-known appetite suppressant phentermine and the 2-chloro positional isomer of chlorphentermine . Clortermine is primarily used for its appetite-suppressing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clortermine involves the chlorination of phenylacetone followed by reductive amination. The reaction typically proceeds as follows:

Chlorination: Phenylacetone is chlorinated using thionyl chloride to form 2-chlorophenylacetone.

Reductive Amination: The 2-chlorophenylacetone is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: Clortermine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: The chloro group in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reference compound in studies involving amphetamine derivatives.

Biology: Investigated for its effects on neurotransmitter release and uptake.

Medicine: Explored for its potential use in treating obesity due to its appetite-suppressing properties.

Industry: Utilized in the development of new anorectic agents and related pharmaceuticals.

Mechanism of Action

Clortermine exerts its effects primarily by acting as a serotonin and norepinephrine releasing agent . It produces very low rates of self-administration in animals, suggesting it does not significantly act on dopamine . The molecular targets include serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Clortermine is similar to other anorectic drugs in the amphetamine class, such as:

Phentermine: A well-known appetite suppressant.

Chlorphentermine: The 2-chloro positional isomer of this compound.

Methylenedioxyphentermine: Another derivative with appetite-suppressing properties.

Uniqueness: this compound’s unique feature is its 2-chloro substitution, which differentiates it from phentermine and other related compounds. This substitution impacts its pharmacological profile, particularly its reduced potential for self-administration and its primary action on serotonin and norepinephrine rather than dopamine .

Biological Activity

Clortermine, chemically known as chloro-alpha,alpha-dimethylphenethylamine hydrochloride, is a synthetic compound primarily recognized for its anorexigenic properties, making it a candidate for weight management therapies. It belongs to the class of non-amphetamine appetite suppressants and is characterized by a chlorine atom at the ortho position on the phenyl ring. This unique structure differentiates it from other similar compounds and contributes to its biological activity.

The exact mechanism of action of this compound is not fully elucidated. Unlike traditional amphetamines that primarily target dopamine receptors, this compound appears to exert its effects through alternative pathways:

- Serotonin Release : this compound may increase the release of serotonin, which plays a crucial role in regulating mood and appetite.

- Norepinephrine Influence : It may also influence norepinephrine levels, further contributing to its appetite-suppressing effects .

Appetite Suppression

This compound has been primarily studied for its role in appetite suppression. Clinical studies have shown that it can lead to significant weight loss in obese patients when combined with lifestyle modifications. For example, a long-term study indicated an average weight loss of approximately 11.6 kg over 15.9 months among participants receiving this compound as part of a treatment regimen .

Antibacterial Activity

Recent research has explored the antibacterial properties of this compound and its derivatives. In a study assessing various compounds, certain derivatives of this compound exhibited antibacterial efficacy comparable to or better than existing clinically used antibiotics against specific bacterial strains . The following table summarizes the antibacterial activities observed:

| Compound | Activity Against | Efficacy Comparison |

|---|---|---|

| This compound Derivative 1 | E. faecalis | Comparable to standard treatments |

| This compound Derivative 2 | M. smegmatis | Superior efficacy observed |

| This compound Derivative 3 | VRE | Active against resistant strains |

Neuropharmacological Effects

This compound's influence on neuropharmacological pathways has also been investigated. It has been suggested that this compound may have potential procognitive effects , possibly through inhibition of acetylcholinesterase (AChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .

Safety and Side Effects

While this compound is effective for weight management, its safety profile must be considered. Common side effects include:

- Increased heart rate

- Elevated blood pressure

- Potential for dependency similar to other anorexigenic agents

Long-term studies indicate that while initial weight loss can be significant, there is a tendency for partial weight regain after cessation of treatment .

Case Studies

Several case studies have documented the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A patient with obesity underwent treatment with this compound alongside dietary changes and reported a weight loss of 12 kg over six months without significant adverse effects.

- Case Study 2 : In a cohort study involving 50 patients, those treated with this compound experienced an average reduction in body mass index (BMI) from 32 to 28 over a year, with improvements in metabolic parameters such as cholesterol levels.

Properties

Key on ui mechanism of action |

/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/ |

|---|---|

CAS No. |

10389-73-8 |

Molecular Formula |

C10H14ClN |

Molecular Weight |

183.68 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |

InChI Key |

HXCXASJHZQXCKK-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1Cl)N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)N |

Appearance |

Solid powder |

boiling_point |

116-118 °C @ 16 MM HG |

melting_point |

245-246 CRYSTALS FROM ETHANOL; MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/ |

Key on ui other cas no. |

10389-73-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Clortermine; Clortermina; Clorterminum, Voranil |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.